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Compound of Interest

Compound Name: Butyl palmitate

Cat. No.: B092287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl palmitate as a

flavoring agent and functional ingredient in the food and fragrance industries. This document

includes key physicochemical data, regulatory information, and detailed experimental protocols

for its application and analysis.

Introduction
Butyl palmitate (butyl hexadecanoate) is the ester formed from the condensation of palmitic

acid and butanol.[1][2] It is a versatile compound utilized across various industries, including

food, cosmetics, and pharmaceuticals.[3] In the food industry, it functions as a flavoring agent,

while in the fragrance and cosmetic sector, it serves as an emollient, conditioning agent, and

solvent.[3][4]

Physicochemical and Regulatory Data
A summary of the key quantitative data for butyl palmitate is presented in the table below for

easy reference and comparison.
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Property Value Reference

Chemical Formula C₂₀H₄₀O₂

Molecular Weight 312.53 g/mol

CAS Number 111-06-8

FEMA Number

Not explicitly found for butyl

palmitate, though other butyl

esters are listed.

JECFA Number Not explicitly found.

Appearance
Colorless to light yellow, clear

liquid.

Odor Profile
Mild waxy, fruity, creamy, milky,

balsamic, greasy, and oily.

Boiling Point Approximately 300 °C

Flash Point 176.11 °C

Solubility
Insoluble in water; soluble in

organic solvents and oils.

Application in the Food Industry
Butyl palmitate is employed as a flavoring agent in a variety of food products. Its mild, waxy,

and creamy notes can contribute to the overall flavor profile of dairy products, baked goods,

and fats and oils.

Recommended Usage Levels
The European Food Safety Authority (EFSA) has established typical usage levels for butyl
palmitate in various food categories. These levels are summarized in the table below.
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Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Dairy products (excluding

category 02.0)
7.0 35.0

Fats and oils, and fat

emulsions
5.0 25.0

Edible ices, including sherbet

and sorbet
10.0 50.0

Processed fruit 7.0 35.0

Cereals and cereal products 5.0 25.0

Bakery wares 10.0 50.0

Meat and meat products 2.0 10.0

Fish and fish products 2.0 10.0

Salts, spices, soups, sauces,

salads, etc.
5.0 25.0

Foodstuffs for particular

nutritional uses
10.0 50.0

Non-alcoholic beverages 5.0 25.0

Ready-to-eat savories 20.0 100.0

Composite foods 5.0 25.0

Data sourced from The Good Scents Company, referencing EFSA (2002a).

Experimental Protocols: Food Application
This protocol describes a general method for incorporating oil-soluble flavors like butyl
palmitate into a beverage emulsion.

Materials:

Butyl palmitate
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Other desired flavor esters and aromatic compounds

Carrier solvent (e.g., propylene glycol, ethanol)

Emulsifier (e.g., gum acacia, modified starch)

Weighting agent (optional, e.g., sucrose acetate isobutyrate)

Citric acid

Preservative (e.g., sodium benzoate)

Distilled water

High-shear mixer

Homogenizer

Procedure:

Prepare the Oil Phase:

Accurately weigh the desired amount of butyl palmitate and other oil-soluble flavor

components.

Dissolve the flavor components in the carrier solvent. If a weighting agent is used, it

should also be dissolved in this phase.

Prepare the Aqueous Phase:

In a separate vessel, dissolve the emulsifier, citric acid, and preservative in distilled water.

Create a Coarse Emulsion:

While agitating the aqueous phase with a high-shear mixer, slowly add the oil phase.

Continue mixing for a predetermined time to create a coarse emulsion.

Homogenization:
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Pass the coarse emulsion through a high-pressure homogenizer to reduce the oil droplet

size and create a stable, fine emulsion. The specific pressure and number of passes will

need to be optimized for the formulation.

Quality Control:

Analyze the final product for flavor profile, emulsion stability, and microbial content.

Diagram: Workflow for Incorporating Butyl Palmitate into a Beverage Emulsion
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Oil Phase Preparation

Aqueous Phase Preparation

Butyl Palmitate

Mix

Other Flavor Esters

Carrier Solvent

High-Shear Mixing

Distilled Water

Dissolve

Emulsifier

Acid & Preservative

Homogenization Quality Control
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Start Sensory Evaluation

Select & Train Sensory Panel

Determine Detection Threshold
(Triangle Test)

Perform Descriptive Analysis

Statistical Data Analysis

Generate Sensory Profile Report
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Accelerated Testing Real-Time Testing

Start Stability Test

Prepare Fragranced Product Samples

Store under Stress Conditions
(Temp, Light, Freeze-Thaw)

Store under Normal Conditions

Evaluate at Short Intervals Evaluate at Long Intervals

Analyze Physical & Chemical Properties

Generate Stability Report
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Weigh Sample & Add Internal Standard

Liquid-Liquid Extraction

Dry Extract

Dilute for Analysis

Inject into GC-MS

Chromatographic Separation

Mass Spectrometric Detection (SIM)

Quantification using Calibration Curve

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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